molecular formula C15H13ClN2OS B371440 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide CAS No. 380626-11-9

2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide

Cat. No.: B371440
CAS No.: 380626-11-9
M. Wt: 304.8g/mol
InChI Key: BKBBBVJIROAFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide is an organic compound that features a benzylamino group, a chlorophenyl group, and a thioxoacetamide moiety

Scientific Research Applications

2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 4-chlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-N-(4-chlorophenyl)acetamide
  • N-(4-chlorophenyl)-2-thioxoacetamide
  • 2-(benzylamino)-N-phenyl-2-thioxoacetamide

Uniqueness

2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide is unique due to the presence of both the benzylamino and thioxoacetamide groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(benzylamino)-N-(4-chlorophenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-12-6-8-13(9-7-12)18-14(19)15(20)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBBBVJIROAFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.